Cas no 2171469-42-2 (3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3-dimethylbutanamido-2-methylpropanoic acid)

3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3-dimethylbutanamido-2-methylpropanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3-dimethylbutanamido-2-methylpropanoic acid
- EN300-1488800
- 3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,3-dimethylbutanamido]-2-methylpropanoic acid
- 2171469-42-2
-
- インチ: 1S/C25H30N2O5/c1-15(2)22(23(28)27(4)13-16(3)24(29)30)26-25(31)32-14-21-19-11-7-5-9-17(19)18-10-6-8-12-20(18)21/h5-12,15-16,21-22H,13-14H2,1-4H3,(H,26,31)(H,29,30)
- InChIKey: KGUBIXVRJMQXFA-UHFFFAOYSA-N
- ほほえんだ: O(C(NC(C(N(C)CC(C(=O)O)C)=O)C(C)C)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
計算された属性
- せいみつぶんしりょう: 438.21547206g/mol
- どういたいしつりょう: 438.21547206g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 32
- 回転可能化学結合数: 9
- 複雑さ: 659
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4
- トポロジー分子極性表面積: 95.9Ų
3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3-dimethylbutanamido-2-methylpropanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1488800-250mg |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,3-dimethylbutanamido]-2-methylpropanoic acid |
2171469-42-2 | 250mg |
$708.0 | 2023-09-28 | ||
Enamine | EN300-1488800-100mg |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,3-dimethylbutanamido]-2-methylpropanoic acid |
2171469-42-2 | 100mg |
$678.0 | 2023-09-28 | ||
Enamine | EN300-1488800-1.0g |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,3-dimethylbutanamido]-2-methylpropanoic acid |
2171469-42-2 | 1g |
$0.0 | 2023-06-05 | ||
Enamine | EN300-1488800-2500mg |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,3-dimethylbutanamido]-2-methylpropanoic acid |
2171469-42-2 | 2500mg |
$1509.0 | 2023-09-28 | ||
Enamine | EN300-1488800-500mg |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,3-dimethylbutanamido]-2-methylpropanoic acid |
2171469-42-2 | 500mg |
$739.0 | 2023-09-28 | ||
Enamine | EN300-1488800-50mg |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,3-dimethylbutanamido]-2-methylpropanoic acid |
2171469-42-2 | 50mg |
$647.0 | 2023-09-28 | ||
Enamine | EN300-1488800-5000mg |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,3-dimethylbutanamido]-2-methylpropanoic acid |
2171469-42-2 | 5000mg |
$2235.0 | 2023-09-28 | ||
Enamine | EN300-1488800-10000mg |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,3-dimethylbutanamido]-2-methylpropanoic acid |
2171469-42-2 | 10000mg |
$3315.0 | 2023-09-28 | ||
Enamine | EN300-1488800-1000mg |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,3-dimethylbutanamido]-2-methylpropanoic acid |
2171469-42-2 | 1000mg |
$770.0 | 2023-09-28 |
3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3-dimethylbutanamido-2-methylpropanoic acid 関連文献
-
Valentina Guerra,Chaoying Wan,Volkan Degirmenci,Jeremy Sloan,Dimitris Presvytis,Tony McNally Nanoscale, 2018,10, 19469-19477
-
Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
-
Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
-
Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
David J. Miller,Fanglei Yu,David W. Knight,Rudolf K. Allemann Org. Biomol. Chem., 2009,7, 962-975
-
7. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
-
Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
-
Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3-dimethylbutanamido-2-methylpropanoic acidに関する追加情報
Introduction to 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3-dimethylbutanamido-2-methylpropanoic Acid (CAS No. 2171469-42-2)
3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3-dimethylbutanamido-2-methylpropanoic acid is a complex organic compound that has garnered significant attention in the field of pharmaceutical research and development. This highly specialized molecule belongs to a class of compounds that exhibit a range of bioactivities, making it a subject of intense study in medicinal chemistry. The compound's intricate structure, characterized by its multi-functional groups, contributes to its unique pharmacological properties and potential therapeutic applications.
The CAS number 2171469-42-2 provides a unique identifier for this compound, ensuring precise classification and reference in scientific literature. The molecular formula and structural configuration of this compound are critical in understanding its reactivity, solubility, and interaction with biological targets. The presence of a fluoren-9-yl methoxycarbonyl group and an N,N-dimethylated amine moiety suggests that this compound may possess significant binding affinity for various enzymes and receptors, which is a key criterion for drug development.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and affinity of this compound with high accuracy. These studies have highlighted the potential of 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3-dimethylbutanamido-2-methylpropanoic acid as a lead compound for the development of novel therapeutic agents. The fluorescent properties of the fluorene moiety also make this compound valuable for biochemical assays and high-throughput screening (HTS) applications.
In the realm of drug discovery, the synthesis and optimization of such structurally complex molecules are crucial steps towards identifying potent and selective drug candidates. The N-terminal amino group and the carboxylic acid functionality at the C-terminal end provide multiple sites for chemical modification, allowing for the development of derivatives with enhanced pharmacokinetic profiles. This flexibility in structural design is essential for achieving the desired balance between efficacy and safety in drug candidates.
One of the most compelling aspects of 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3-dimethylbutanamido-2-methylpropanoic acid is its potential role in modulating biological pathways associated with inflammation, cancer, and neurodegenerative diseases. Preclinical studies have demonstrated that structurally analogous compounds can inhibit key enzymes involved in these pathways, suggesting that this molecule may have therapeutic potential in these areas. The dimethylamine side chain contributes to lipophilicity, which can influence membrane permeability and oral bioavailability.
The synthesis of this compound involves multiple steps, including protection-deprotection strategies to handle sensitive functional groups such as the amine and carboxylic acid moieties. Advanced synthetic techniques such as solid-phase peptide synthesis (SPPS) have been employed to streamline the process and improve yield. The use of high-performance liquid chromatography (HPLC) for purification ensures the high purity required for pharmaceutical applications.
From a regulatory perspective, the development of new pharmaceutical compounds requires rigorous testing to ensure safety and efficacy. 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3-dimethylbutanamido-2-methylpropanoic acid is currently undergoing preclinical evaluation to assess its pharmacological activity, toxicity profile, and pharmacokinetic behavior. These studies are essential steps toward determining whether this compound can progress to clinical trials in humans.
The integration of machine learning algorithms into drug discovery has revolutionized the way researchers identify promising candidates. By analyzing large datasets of chemical structures and biological activities, computational models can predict the potential success of a compound in early-stage screening. This approach has significantly reduced the time and cost associated with developing new drugs while improving success rates.
The future prospects for 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3-dimethylbutanamido-2-methylpropanoic acid are promising, given its unique structural features and potential bioactivities. Ongoing research aims to explore its mechanisms of action in greater detail and to develop analogs with improved properties. Collaborative efforts between academic institutions, biotechnology companies, and pharmaceutical firms are essential for advancing this research from bench to bedside.
In conclusion, 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3-dimethylbutanamido-2-methylpropanoic acid represents a significant advancement in medicinal chemistry. Its complex structure, multifunctional groups, and potential therapeutic applications make it a valuable candidate for further research. As our understanding of biological pathways continues to evolve, compounds like this one will play an increasingly important role in developing innovative treatments for human diseases.
2171469-42-2 (3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3-dimethylbutanamido-2-methylpropanoic acid) 関連製品
- 1336695-13-6((2S)-1-(2-fluoro-6-nitrophenyl)propan-2-amine)
- 1807036-41-4(Ethyl 2-chloro-4-(difluoromethyl)-5-hydroxypyridine-3-acetate)
- 2229489-62-5(3-amino-3-(2-methyl-6-nitrophenyl)cyclobutan-1-ol)
- 2229576-86-5(3-(4-chloro-3-methoxyphenoxy)propan-1-amine)
- 35543-25-0(1-Pyrrolidinebutanenitrile)
- 1250088-17-5(2-Amino-4-ethylcyclohexan-1-one)
- 2172516-02-6(4-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylspiro2.3hexan-1-yl}formamido)butanoic acid)
- 60290-89-3(3-(4-aminophenyl)adamantan-1-ol)
- 1956437-44-7((S)-1-(5-Chloropyridin-2-yl)ethanamine hydrochloride)
- 2580190-57-2(2-Tert-butyl-1,3-oxazole-5-sulfonamide)




